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Compound of Interest

Compound Name: 2-Bromo-p-xylene

Cat. No.: B3025503

This technical guide provides an in-depth analysis of the spectroscopic data for 2-bromo-p-
xylene (1-bromo-2,5-dimethylbenzene), a key intermediate in various chemical syntheses. The
document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) characteristics. Detailed experimental protocols and structured data
tables are presented to facilitate easy interpretation and application.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-bromo-p-xylene.
These values are compiled from various spectral databases and are essential for the structural
elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Spectra are typically recorded in deuterated chloroform (CDCIs) with
tetramethylsilane (TMS) as an internal standard.[1][2]

Table 1: *H NMR Spectroscopic Data for 2-Bromo-p-Xylene

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3025503?utm_src=pdf-interest
https://www.benchchem.com/product/b3025503?utm_src=pdf-body
https://www.benchchem.com/product/b3025503?utm_src=pdf-body
https://www.benchchem.com/product/b3025503?utm_src=pdf-body
https://spectrabase.com/spectrum/4DUktLcyBkk
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.benchchem.com/product/b3025503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.35 s 1H Ar-H (H-3)
~7.00 d 1H Ar-H (H-6)
~6.95 d 1H Ar-H (H-4)
~2.40 s 3H Ar-CHs (C-1 Me)

| ~2.30 | s | 3H | Ar-CHs (C-4 Me) |

Table 2: 13C NMR Spectroscopic Data for 2-Bromo-p-Xylene

Chemical Shift (6, ppm)

Assighment

~137.9 c-4
~134.5 C-1
~133.0 C-6
~130.5 C-5
~129.8 C-3
~122.1 C-2
~22.8 C-1 CHs
| ~20.5 | C-4 CHs |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which induces molecular vibrations.[3][4]

Table 3: Key IR Absorption Bands for 2-Bromo-p-Xylene
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Wavenumber (cm~?) Intensity Assignment
~3010 Medium Aromatic C-H Stretch
~2985 Medium-Strong Aliphatic C-H Stretch (in CHs)
~1555 Strong C=C Aromatic Ring Stretch
~1480 Strong C=C Aromatic Ring Stretch
1193 Strong C-O S-ymr-netric. Stretch
(possible impurity or overtone)
~1040 Strong C-Br Stretch

| ~870 | Strong | C-H Out-of-plane Bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[5] For 2-bromo-p-xylene, electron ionization (El) is a common method.[5]

Table 4: Major Peaks in the Mass Spectrum of 2-Bromo-p-Xylene

m/z Relative Intensity (%) Assighment

Molecular lon [M+2]*+ (with
186 ~98 .

81Br isotope)

Molecular lon [M]* (with 7°Br
184 100 (Base Peak) )

isotope)
105 High [M - Br]* Fragment

| 91 | Medium | [C7H~7]* (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-p-xylene in ~0.7 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube.[2]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& = 0.00 ppm).[2]

Instrumentation: Acquire the spectrum on a suitable NMR spectrometer (e.g., a 300 or 400
MHz instrument).[1][6]

'H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key
parameters include an appropriate spectral width, acquisition time (~2-4 seconds), and a
relaxation delay (d1) of 1-5 seconds.

13C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence
to ensure all signals appear as singlets. A larger number of scans is typically required due to
the lower natural abundance of the 13C isotope.

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier
transform, followed by phase and baseline correction. Integrate the signals in the *H NMR
spectrum to determine proton ratios.

IR Spectroscopy Protocol

Sample Preparation (Liquid): As 2-bromo-p-xylene is a liquid at room temperature, a
spectrum can be obtained by placing a drop of the neat liquid between two infrared-
transparent salt plates (e.g., NaCl or KBr) to create a thin film.[7]

Alternative (ATR): Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used. Place a small drop of the sample directly onto the ATR crystal (e.g., ZnSe or diamond).

[8]

Background Spectrum: Record a background spectrum of the empty instrument (or clean
ATR crystal) to subtract atmospheric and instrument-related absorptions.

Sample Spectrum: Record the spectrum of the sample. The typical range is 4000-600 cm~1.

[3]
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o Data Analysis: Identify characteristic absorption bands and compare them to known
correlation tables to identify functional groups.[9]

Mass Spectrometry Protocol

o Sample Introduction: Introduce a dilute solution of 2-bromo-p-xylene into the mass
spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
[10]

« lonization: lonize the sample molecules. Electron Impact (El) is a common method where
high-energy electrons bombard the sample, causing ionization and fragmentation.[5]

o Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., a quadrupole).[11]

» Detection: Detect the separated ions, and plot the relative abundance of each ion as a
function of its m/z ratio to generate the mass spectrum.

o Data Interpretation: Identify the molecular ion peak (M*) and the [M+2]* peak, characteristic
of a bromine-containing compound due to the nearly equal natural abundance of the 7°Br
and 81Br isotopes. Analyze the fragmentation pattern to gain further structural information.[5]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 2-bromo-p-xylene, from sample preparation to final structure
determination.
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Data Analysis & Interpretation
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Caption: Workflow for spectroscopic identification of 2-bromo-p-xylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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